Phenol, 4-nonyl-, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-nonyl-, calcium salt, also known as calcium nonylphenol, is a compound that has been extensively studied for its various applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This chemical is commonly used in laboratory experiments due to its unique properties and mechanisms of action.
Wirkmechanismus
Calcium nonylphenol has a unique mechanism of action that makes it useful in various scientific research applications. It acts as a surfactant, which means it can reduce the surface tension of a liquid and create an emulsion. This property makes it useful in various chemical reactions, as it can help to increase the rate of reaction and improve the yield of the product.
Biochemische Und Physiologische Effekte
Calcium nonylphenol has been shown to have various biochemical and physiological effects. It has been found to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This property makes it useful in various medical research applications, including the study of breast cancer and other hormone-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Calcium nonylphenol has several advantages when used in laboratory experiments. It is a relatively inexpensive compound that is readily available in large quantities. Additionally, it has a unique set of properties that make it useful in various chemical reactions. However, there are also limitations to its use, including its potential toxicity and the need for specific handling and storage procedures.
Zukünftige Richtungen
There are several future directions for the use of Phenol, 4-nonyl-, calcium salt nonylphenol in scientific research. One potential area of research is the study of its effects on the environment, as it has been found to be a potential environmental pollutant. Additionally, there is potential for the development of new applications for this compound, including its use in the development of new drugs and materials.
In conclusion, Phenol, 4-nonyl-, calcium salt nonylphenol is a compound that has been extensively studied for its various applications in scientific research. It has a unique set of properties and mechanisms of action that make it useful in various chemical reactions and medical research applications. While there are limitations to its use, there are also several future directions for research in this area.
Synthesemethoden
The synthesis of Phenol, 4-nonyl-, calcium salt nonylphenol involves the reaction between nonylphenol and Phenol, 4-nonyl-, calcium salt hydroxide. The reaction is carried out under specific conditions, including a controlled temperature and pH, to ensure the highest possible yield of the product. The resulting compound is then purified through various processes, including recrystallization, to obtain a high-purity product.
Wissenschaftliche Forschungsanwendungen
Calcium nonylphenol is widely used in scientific research due to its unique properties and mechanisms of action. It has been used as a surfactant, emulsifier, and stabilizer in various chemical reactions. Additionally, it has been used as a catalyst in various organic reactions, including those involving esterification and transesterification.
Eigenschaften
CAS-Nummer |
100842-25-9 |
---|---|
Produktname |
Phenol, 4-nonyl-, calcium salt |
Molekularformel |
C30H46CaO2 |
Molekulargewicht |
478.8 g/mol |
IUPAC-Name |
calcium;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ca/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
JOTIGIPYKRJFSC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ca+2] |
Andere CAS-Nummern |
100842-25-9 |
Synonyme |
CALCIUMNONYLPHENATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.